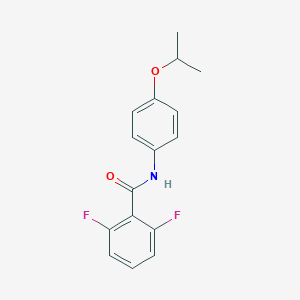![molecular formula C17H22N2O2 B267043 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267043.png)
1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole (DMPP) is a pyrazole derivative with potential therapeutic applications. DMPP is a novel compound that has been synthesized and studied for its potential use in scientific research.
Mechanism of Action
1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole in lab experiments is its potential therapeutic applications. 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole has been shown to have neuroprotective, anti-inflammatory, and antitumor effects. One limitation of using 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole.
Future Directions
For 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole include further studies on its potential therapeutic applications, including its use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are also needed to determine the safety and efficacy of 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole. Additionally, studies on the pharmacokinetics and pharmacodynamics of 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole are needed to better understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole can be synthesized using a multistep process. The first step involves the reaction of 3,4-dimethylphenol with propionyl chloride to form 3,4-dimethylphenylpropanoic acid. The acid is then reacted with hydrazine hydrate to form 3,4-dimethylphenylhydrazine. The final step involves the reaction of 3,4-dimethylphenylhydrazine with 2,4-pentanedione to form 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole.
Scientific Research Applications
1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole has potential therapeutic applications in scientific research. 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole has been studied for its potential use as a neuroprotective agent, anti-inflammatory agent, and antitumor agent. 1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
Product Name |
1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H22N2O2/c1-10-7-8-16(9-11(10)2)21-15(6)17(20)19-14(5)12(3)13(4)18-19/h7-9,15H,1-6H3 |
InChI Key |
JOFYWOBHJWBFMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N2C(=C(C(=N2)C)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N2C(=C(C(=N2)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266961.png)
![2,6-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266962.png)
![3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266963.png)


![2,6-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266968.png)

![2-(3-fluorophenyl)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B266970.png)


![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)

![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)